molecular formula C18H18O4 B192602 2,4,4'-Trimethoxychalcone CAS No. 18493-34-0

2,4,4'-Trimethoxychalcone

Cat. No. B192602
CAS RN: 18493-34-0
M. Wt: 298.3 g/mol
InChI Key: QASJJCFLWLUQLE-YRNVUSSQSA-N
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Description

2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .


Synthesis Analysis

Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .


Molecular Structure Analysis

The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .


Chemical Reactions Analysis

Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .


Physical And Chemical Properties Analysis

2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .

Scientific Research Applications

Anticancer Potential

  • Antimitotic Agent in Breast Cancer: 2',4'-Dihydroxy-3,4,5-trimethoxychalcone has been shown to induce mitotic catastrophe in MCF-7 breast cancer cells, suggesting potential as an antitumor agent (Masawang et al., 2014).
  • Leukemia Treatment: Synthetic 2′,4′,5′-trimethoxychalcones demonstrated cytotoxic effects on human K562 and Jurkat leukemia cells, indicating potential as antitumoral agents (Costa et al., 2014).
  • Lung Cancer Apoptosis: A synthetic derivative, 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139), triggers ROS-induced apoptosis in A549 lung cancer cells, independent of p53 (Gil et al., 2019).

Photochemical and Material Science

  • Photo-Cross-Linkable Polyphosphazenes: Chalcone-bearing polyphosphazenes, involving trimethoxychalcone derivatives, show interesting photochemical properties, suggesting applications in material science (Allcock & Cameron, 1994).
  • Nonlinear Optical Properties: Studies on 2,4,5-Trimethoxy-4-nitrochalcone have reported significant nonlinear optical properties, relevant for optoelectronic applications (Gu et al., 2009).

Anti-Inflammatory and Immunomodulatory Effects

  • Inhibition of Nitric Oxide Synthase: Certain trimethoxychalcone derivatives, such as 2,4,6-trimethoxy-2'-trifluoromethylchalcone, inhibit nitric oxide and prostaglandin E(2) production, indicating anti-inflammatory properties (Rojas et al., 2003).

Synthesis and Chemical Characterization

  • Synthesis and Structural Analysis: Research on the synthesis of chalcone derivatives, including trimethoxychalcones, contributes to the understanding of their structural and chemical properties, vital for pharmaceutical applications (Miles et al., 1989).

Future Directions

Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJJCFLWLUQLE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4'-Trimethoxychalcone

CAS RN

18493-34-0
Record name 2,4,4'-trimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
MJ Climent, A Corma, S Iborra, J Primo - Journal of Catalysis, 1995 - Elsevier
Chalcones and flavanones of commercial interest have been obtained with high yields and selectivities using solid base catalysts derived from hydrotalcites. The Al/(Al + Mg) ratio and …
Number of citations: 454 www.sciencedirect.com
SM Chaudhari - lib.unipune.ac.in
Dry hydrochloric acid gas was passed through the solution of 21-benzyloxy-), 4, 4'-trimethoxychalcone epoxide (2.5 g) in benzene (20 ml) for about 0.5 hr. The resulting brown solution …
Number of citations: 2 lib.unipune.ac.in
AJ Birch, M Salahuddin - Tetrahedron Letters, 1964 - Elsevier
The resinous exudates of Australian Bnthorrhoea (Liliaceae)(" blackboys") contain a complex mixture of aromatic compounds 1. The pure substances so far isolated in small proportion …
Number of citations: 18 www.sciencedirect.com
CG Nordström, T Swain - Archives of Biochemistry and Biophysics, 1956 - Elsevier
Using the methods developed in part I (1), the compounds extracted from the flower petals of the two yellow dahlias “Pius IX” and “Coton” have been examined. As briefly reported …
Number of citations: 38 www.sciencedirect.com
GG Zapesochnaya, AI Ban'kovskii… - Chemistry of Natural …, 1972 - Springer
Compound (II), composition C21I-I22010" H20, mp 158-161 C,[a]~-120 (c 1.27; MeOH), Rf 0.5 (15% AcOH). The maxima in the UV spectra [MeOH, 226 nm (4.47), 284 nm (4.27)] show …
Number of citations: 1 link.springer.com
R Venkatesh Kumar… - Journal of Medicinal Plants …, 2008 - academicjournals.org
Plants are exemplary source of medicines and several drugs have been derived directly or indirectly from them. Mulberry is the most medicinally important plant which belongs to …
Number of citations: 126 academicjournals.org
MJ Climent, A Corma, S Iborra, A Velty - Journal of Catalysis, 2004 - Elsevier
The Claisen–Schmidt condensation between benzaldehyde and acetophenone has been carried out in the presence of calcined-rehydrated hydrotalcites as solid-base catalysts. The …
Number of citations: 333 www.sciencedirect.com
M Takayama, T Fukai, T Nomura, K Nojima - International journal of mass …, 1990 - Elsevier
The extents of fragmentation in the molecular ions M + of prenylated flavonoids produced under FAB conditions using various liquid matrices are evaluated by comparison with the …
Number of citations: 29 www.sciencedirect.com
A Bianco, C Cavarischia… - European Journal of …, 2004 - Wiley Online Library
In our previous communication, an α,β‐unsaturated aryl ketone was employed as the substrate olefin, which underwent arylation in the Heck coupling reaction. The use of this reagent …
T Nomura, T Fukai, J Matsumoto, A Imashimizu… - Planta …, 1982 - thieme-connect.com
From the ethyl acetate extract of root bark of the Japanese cultivated mulberry tree (a variety of Morus alba L.), a novel chalcone derivative with a fused dihydrochalcone partial moiety …
Number of citations: 36 www.thieme-connect.com

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